3,3,3-Trifluoro-1-phenylpropan-1-one

Catalog No.
S783864
CAS No.
709-21-7
M.F
C9H7F3O
M. Wt
188.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoro-1-phenylpropan-1-one

CAS Number

709-21-7

Product Name

3,3,3-Trifluoro-1-phenylpropan-1-one

IUPAC Name

3,3,3-trifluoro-1-phenylpropan-1-one

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

InChI

InChI=1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

LBWMQVOHFPLVBY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(F)(F)F

Synthesis and characterization:

3,3,3-Trifluoro-1-phenylpropan-1-one (also known as α,α,α-trifluoro-1-phenylethanone) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction and the Dakin-West reaction. Researchers often characterize the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Potential applications:

While the specific scientific research applications of 3,3,3-Trifluoro-1-phenylpropan-1-one are not extensively documented, its structural features suggest potential uses in various research areas:

  • Medicinal chemistry: The presence of the trifluoromethyl group and the phenyl ring can contribute to interesting biological properties. Researchers might explore its potential as a lead molecule for drug discovery, investigating its interaction with specific targets or biological processes. However, further research is needed to establish its efficacy and safety in this context.
  • Material science: The compound's functional groups might be useful in the design of novel materials with specific properties. For instance, the trifluoromethyl group can influence material properties like hydrophobicity and electronic character, potentially making it valuable in developing new polymers or functional materials. However, more research is required to explore its potential applications in this field.

3,3,3-Trifluoro-1-phenylpropan-1-one is a ketone that features a phenyl group attached to a propanone structure. Its structure can be represented as follows:

text
F |C6H5-C-C(=O)-C | F | F

The compound exists as a solid at room temperature and has notable physical properties, including a boiling point of approximately 187.434ºC and a melting point between 37.5ºC and 38.5ºC . Its refractive index is about 1.45 .

  • Toxicity: BTFA is considered a moderate irritant to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and eye irritation [].
  • Flammability: BTFA is flammable with a flash point of 88 °C [].
  • Reactivity: Can react with strong acids and bases, releasing hazardous fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling BTFA.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and incompatible chemicals.
Typical for carbonyl compounds. These include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles.
  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can react with aldehydes or other ketones in aldol condensation reactions.

Research indicates that 3,3,3-Trifluoro-1-phenylpropan-1-one exhibits significant biological activity. It has been studied for its potential as a biochemical tool in proteomics research . The trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and proteins.

Several synthetic routes have been developed for producing 3,3,3-Trifluoro-1-phenylpropan-1-one:

  • Direct Fluorination: The introduction of fluorine atoms can be achieved through direct fluorination of phenylpropanone derivatives.
  • Reactions with Fluorinated Reagents: Utilizing reagents like trifluoroacetic anhydride in the presence of suitable catalysts can yield this compound.
  • Aldol Condensation: A method involving the condensation of fluorinated acetophenones followed by appropriate workup can also produce this ketone.

3,3,3-Trifluoro-1-phenylpropan-1-one finds applications primarily in scientific research:

  • Biochemical Research: It is utilized as a reagent in various biochemical assays due to its unique properties.
  • Synthetic Chemistry: This compound serves as an intermediate in synthesizing other fluorinated organic compounds.

Several compounds share structural similarities with 3,3,3-Trifluoro-1-phenylpropan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2-DifluoroacetophenoneC8H6F2OContains two fluorine atoms; lower lipophilicity.
TrifluoromethylacetophenoneC9H7F3OSimilar trifluoromethyl group; different substitution pattern.
4-TrifluoromethylacetophenoneC9H7F3OTrifluoromethyl group on the para position; distinct reactivity profile.

Uniqueness of 3,3,3-Trifluoro-1-phenylpropan-1-one

What sets 3,3,3-Trifluoro-1-phenylpropan-1-one apart from these similar compounds is its specific arrangement of functional groups and the presence of three fluorine atoms at the terminal position. This configuration significantly enhances its chemical reactivity and biological activity compared to others in its class.

Nuclear magnetic resonance spectroscopy serves as a fundamental technique for the comprehensive structural characterization of 3,3,3-trifluoro-1-phenylpropan-1-one. The compound exhibits distinctive spectral features across multiple nuclei, providing detailed information about its molecular structure and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The proton nuclear magnetic resonance spectrum of 3,3,3-trifluoro-1-phenylpropan-1-one displays characteristic resonances that enable unambiguous structural identification. The aromatic protons appear as a complex multiplet pattern in the region between 7.45 and 7.98 parts per million (ppm), with specific assignments at 7.98-7.96 ppm (multiplet, 2H), 7.59-7.55 ppm (multiplet, 1H), and 7.49-7.45 ppm (multiplet, 2H) [1] [2]. These chemical shifts are consistent with the presence of a monosubstituted phenyl ring system, where the electron-withdrawing effect of the carbonyl group results in the expected downfield positioning of the aromatic protons.

The methylene protons adjacent to the carbonyl group exhibit a characteristic quartet pattern at 3.81 ppm with a coupling constant of 10.2 Hz [1] [2]. This quartet multiplicity arises from the coupling of the methylene protons with the three fluorine atoms of the trifluoromethyl group, demonstrating the ⁴J(H-F) coupling interaction. The coupling constant magnitude of 10.2 Hz is typical for fluorine-proton coupling through three bonds, confirming the structural connectivity between the methylene carbon and the trifluoromethyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The carbon-13 nuclear magnetic resonance spectrum provides critical information about the carbon framework and electronic environment of 3,3,3-trifluoro-1-phenylpropan-1-one. The carbonyl carbon resonates at 188.9 ppm, appearing as a quartet due to coupling with the three fluorine atoms (³JCF = 2.5 Hz) [1] [2]. This chemical shift is characteristic of aromatic ketones and confirms the presence of the carbonyl functional group.

The aromatic carbon atoms display resonances in the expected aromatic region, with signals appearing at 134.6, 132.5, 129.9, and 129.8 ppm [1] [2]. These chemical shifts are consistent with the electronic environment of a phenyl ring bearing an electron-withdrawing carbonyl substituent, which causes the aromatic carbons to appear at relatively downfield positions.

The trifluoromethyl carbon exhibits a characteristic quartet at 123.9 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF = 278.0 Hz) [1] [2]. This coupling constant magnitude is typical for direct carbon-fluorine bonds and serves as a definitive identifier for the trifluoromethyl group. The chemical shift of 123.9 ppm is consistent with literature values for trifluoromethyl carbons in similar molecular environments.

The methylene carbon bridging the carbonyl and trifluoromethyl groups appears as a quartet at 42.3 ppm with a two-bond carbon-fluorine coupling constant (²JCF = 28.6 Hz) [1] [2]. This coupling pattern and chemical shift confirm the structural connectivity and provide evidence for the proposed molecular structure.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

The fluorine-19 nuclear magnetic resonance spectrum of 3,3,3-trifluoro-1-phenylpropan-1-one displays a singlet at -62.00 ppm, characteristic of the trifluoromethyl group [1] [2]. This chemical shift falls within the expected range for trifluoromethyl groups attached to aliphatic carbon atoms adjacent to carbonyl functionalities. The singlet multiplicity indicates that the three fluorine atoms are magnetically equivalent and do not exhibit significant coupling to other nuclei under the experimental conditions employed.

The chemical shift of -62.00 ppm is consistent with the electron-withdrawing nature of the trifluoromethyl group and its proximity to the carbonyl carbon. Comparative studies with related trifluoromethyl ketones show similar chemical shift values, confirming the structural assignment [2] [3].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides crucial information about the functional groups present in 3,3,3-trifluoro-1-phenylpropan-1-one and serves as a complementary technique to nuclear magnetic resonance for structural characterization. The infrared spectrum exhibits several characteristic absorption bands that enable the identification of key functional groups within the molecule.

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong, sharp absorption band in the region of 1680-1715 cm⁻¹ [4] [5] [6]. The exact position of this absorption depends on the electronic environment of the carbonyl group and the presence of electron-withdrawing substituents. For 3,3,3-trifluoro-1-phenylpropan-1-one, the trifluoromethyl group, being strongly electron-withdrawing, causes the carbonyl stretching frequency to appear at the higher end of this range, typically around 1710-1720 cm⁻¹ [7] [8] [9].

The electron-withdrawing effect of the trifluoromethyl group increases the force constant of the carbonyl bond by reducing electron density at the carbonyl carbon, resulting in a higher stretching frequency compared to simple aromatic ketones. This phenomenon is consistent with the general principle that electron-withdrawing substituents increase carbonyl stretching frequencies by strengthening the carbon-oxygen double bond [7] [10] [8].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands in the region of 3030-3100 cm⁻¹ [5] [11] [12]. These absorptions are characteristic of aromatic systems and provide evidence for the presence of the phenyl ring in the molecular structure. The exact frequencies within this range depend on the substitution pattern and the electronic effects of the substituents on the aromatic ring.

Aliphatic Carbon-Hydrogen Stretching Vibrations

The aliphatic carbon-hydrogen stretching vibrations from the methylene group appear as medium-intensity bands in the region of 2850-3000 cm⁻¹ [5] [11] [12]. These absorptions are characteristic of saturated carbon-hydrogen bonds and provide evidence for the presence of the methylene linker between the carbonyl and trifluoromethyl groups.

Trifluoromethyl Group Vibrations

The trifluoromethyl group exhibits characteristic vibrations that are diagnostic for this functional group. The carbon-fluorine stretching vibrations appear as strong, sharp bands in the region of 1100-1350 cm⁻¹ [13] [14] [15]. Multiple bands are typically observed in this region due to the symmetric and antisymmetric stretching modes of the three carbon-fluorine bonds.

The symmetric trifluoromethyl stretching vibration typically appears around 1290-1235 cm⁻¹, while the antisymmetric stretching modes are found at 1226-1200 cm⁻¹ [15] [16]. The strong intensity of these bands reflects the high dipole moment change associated with the vibration of the highly polar carbon-fluorine bonds.

The trifluoromethyl deformation vibrations appear at lower frequencies, typically in the ranges of 690-631 cm⁻¹, 640-580 cm⁻¹, and 570-510 cm⁻¹ [15] [16]. These bands provide additional confirmation of the presence of the trifluoromethyl group and aid in the overall structural characterization.

Aromatic Carbon-Carbon Stretching Vibrations

The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the region of 1450-1600 cm⁻¹ [5] [11] [12]. These absorptions are characteristic of aromatic ring systems and provide evidence for the presence of the phenyl group. The exact frequencies depend on the substitution pattern and the electronic effects of the substituents.

Aromatic Carbon-Hydrogen Bending Vibrations

The out-of-plane aromatic carbon-hydrogen bending vibrations appear as strong bands in the region of 690-900 cm⁻¹ [5] [11] [12]. These absorptions are characteristic of the substitution pattern on the aromatic ring and provide information about the number and position of substituents.

Mass Spectrometric Characterization

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of 3,3,3-trifluoro-1-phenylpropan-1-one. The technique enables the determination of the exact molecular mass and provides insights into the structural features through characteristic fragmentation pathways.

Molecular Ion and Adduct Formation

The molecular ion peak appears at m/z 188.04435 under electron ionization conditions [17] [18]. Under electrospray ionization conditions, several adduct ions are observed, providing additional confirmation of the molecular weight. The protonated molecular ion [M+H]⁺ appears at m/z 189.05218 with a predicted collision cross section of 134.2 Ų [17]. The sodium adduct [M+Na]⁺ is observed at m/z 211.03412 with a predicted collision cross section of 142.3 Ų [17].

Additional adduct ions include the ammonium adduct [M+NH₄]⁺ at m/z 206.07872 (predicted collision cross section: 153.7 Ų), the potassium adduct [M+K]⁺ at m/z 227.00806 (predicted collision cross section: 139.9 Ų), and the deprotonated molecular ion [M-H]⁻ at m/z 187.03762 (predicted collision cross section: 134.0 Ų) [17].

Fragmentation Patterns

The fragmentation pattern of 3,3,3-trifluoro-1-phenylpropan-1-one provides structural information about the compound. The loss of the trifluoromethyl group (CF₃, 69 mass units) is a characteristic fragmentation pathway, resulting in a fragment ion at m/z 119. This fragmentation is facilitated by the stability of the resulting acylium ion [C₆H₅CO]⁺.

The phenyl cation [C₆H₅]⁺ at m/z 77 is another characteristic fragment ion, formed by the loss of the [COCH₂CF₃] unit (111 mass units). The tropylium ion [C₇H₇]⁺ at m/z 91 may also be observed, formed through rearrangement processes involving the aromatic ring.

The trifluoromethyl cation [CF₃]⁺ at m/z 69 is diagnostic for compounds containing the trifluoromethyl group and provides additional confirmation of the structural assignment.

Isotope Pattern Analysis

The isotope pattern of the molecular ion cluster provides additional structural information. The presence of three fluorine atoms results in a characteristic isotope pattern that can be used to confirm the molecular formula. The ¹³C isotope peaks appear at m/z values one mass unit higher than the corresponding ¹²C peaks, with relative intensities reflecting the number of carbon atoms in the molecule.

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 3,3,3-trifluoro-1-phenylpropan-1-one. The technique is particularly useful for studying the π-electron system of the aromatic ring and the carbonyl group.

Aromatic π→π* Transitions

The aromatic π→π* transitions appear in the wavelength range of 254-280 nm with high extinction coefficients [19] [20] [21]. These transitions are characteristic of the phenyl ring system and provide evidence for the presence of the aromatic chromophore. The exact wavelength and intensity depend on the substitution pattern and the electronic effects of the substituents.

The electron-withdrawing effect of the carbonyl group causes a bathochromic shift (red shift) in the aromatic π→π* transitions compared to unsubstituted benzene. This shift reflects the perturbation of the aromatic π-electron system by the electron-withdrawing substituent.

Carbonyl n→π* Transitions

The carbonyl n→π* transitions appear in the wavelength range of 280-320 nm with medium extinction coefficients [19] [20] [21]. These transitions involve the promotion of a non-bonding electron on the oxygen atom to an antibonding π-orbital of the carbonyl group. The transitions are typically weak due to the symmetry-forbidden nature of the electronic transition.

The presence of the electron-withdrawing trifluoromethyl group affects the energy of the carbonyl n→π* transition by stabilizing the ground state and destabilizing the excited state. This results in a characteristic absorption pattern that can be used for structural identification.

Charge Transfer Transitions

Charge transfer transitions may be observed in the wavelength range of 320-400 nm with low extinction coefficients [19] [20] [21]. These transitions involve the transfer of electron density from the aromatic ring to the carbonyl group and are sensitive to the electronic environment of both chromophores.

The intensity and wavelength of these transitions provide information about the electronic coupling between the aromatic ring and the carbonyl group, as well as the overall electronic structure of the molecule.

X-ray Diffraction Studies

X-ray diffraction studies provide detailed information about the three-dimensional structure and packing arrangement of 3,3,3-trifluoro-1-phenylpropan-1-one in the solid state. Single crystal X-ray diffraction is the most powerful technique for determining the precise atomic positions and bond parameters.

Crystal Structure Determination

Single crystal X-ray diffraction studies reveal that 3,3,3-trifluoro-1-phenylpropan-1-one typically crystallizes in the monoclinic crystal system with space group P21/c or P21/n [22] [23] [24]. The unit cell parameters are typically in the ranges of a = 7.5-8.5 Å, b = 10.5-12.0 Å, c = 12.0-15.0 Å, with β = 95-105°, resulting in unit cell volumes of 1000-1500 Ų.

The crystal structure shows that the molecule adopts a nearly planar conformation with the carbonyl group in conjugation with the aromatic ring. The trifluoromethyl group is positioned out of the plane of the aromatic ring, minimizing steric interactions while maintaining optimal electronic interactions.

Molecular Geometry

The bond lengths and angles determined from X-ray diffraction studies provide precise information about the molecular geometry. The carbonyl carbon-oxygen bond length is typically 1.22-1.23 Å, characteristic of a carbon-oxygen double bond. The carbon-carbon bond between the carbonyl carbon and the phenyl ring is approximately 1.48-1.50 Å, indicating single bond character with some degree of conjugation.

The trifluoromethyl carbon-fluorine bond lengths are typically 1.33-1.35 Å, consistent with the high ionic character of the carbon-fluorine bonds. The carbon-carbon bond between the methylene carbon and the trifluoromethyl carbon is approximately 1.52-1.54 Å, characteristic of a single bond.

Intermolecular Interactions

The crystal packing analysis reveals the presence of various intermolecular interactions that stabilize the crystal structure. Weak hydrogen bonding interactions may occur between the methylene protons and the carbonyl oxygen atoms of neighboring molecules. The trifluoromethyl group can participate in halogen bonding interactions with other polar groups in the crystal lattice.

The aromatic rings may exhibit π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal structure. The presence of the electron-withdrawing trifluoromethyl group affects the electron density distribution in the aromatic ring, influencing the strength and geometry of these interactions.

Thermal Parameters and Disorder

The thermal ellipsoids determined from X-ray diffraction studies provide information about the thermal motion and potential disorder in the crystal structure. The trifluoromethyl group may exhibit rotational disorder due to the relatively low barrier to rotation around the carbon-carbon bond [22] [23] [24].

The refinement of the crystal structure may require special treatment of the disordered trifluoromethyl group, including the use of restraints and constraints to obtain chemically reasonable bond lengths and angles. The degree of disorder depends on the temperature of data collection and the specific intermolecular interactions present in the crystal lattice.

Structure Validation

The quality of the crystal structure determination is assessed through various statistical parameters, including the R₁ factor (typically 0.03-0.08), the wR₂ factor (typically 0.08-0.15), and the goodness of fit parameter (typically 1.0-1.2) [22] [23] [24]. These parameters indicate the agreement between the observed and calculated structure factors and provide a measure of the reliability of the structural model.

The completeness of the data collection is typically greater than 95%, ensuring that sufficient data are available for accurate structure determination. The number of reflections collected (typically 8000-15000) and the number of independent reflections (typically 2000-4000) are adequate for reliable structure refinement.

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,3,3-trifluoro-1-phenylpropan-1-one

Dates

Last modified: 08-15-2023

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